Nlrp3-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C21H22N4O2S |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

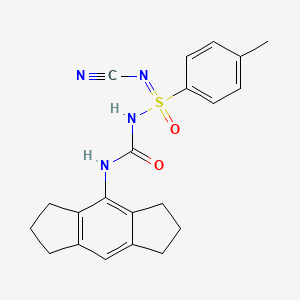

1-[N-cyano-S-(4-methylphenyl)sulfonimidoyl]-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |

InChI |

InChI=1S/C21H22N4O2S/c1-14-8-10-17(11-9-14)28(27,23-13-22)25-21(26)24-20-18-6-2-4-15(18)12-16-5-3-7-19(16)20/h8-12H,2-7H2,1H3,(H2,23,24,25,26,27) |

InChI Key |

SOZVZFKPLUXVMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=NC#N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-17: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Nlrp3-IN-17 is a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, showing significant promise as a therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound is a member of the N-cyano-sulfoximineurea class of compounds, which were developed as rationally designed mimics of the sulfonylurea moiety of the well-characterized NLRP3 inhibitor, MCC950. The primary mechanism of action for this class of inhibitors is the direct inhibition of the NLRP3 protein , preventing the assembly and activation of the inflammasome complex.

While the specific binding site of this compound has not been explicitly detailed in publicly available literature, its design based on MCC950 strongly suggests that it targets the NACHT domain of the NLRP3 protein. The NACHT domain possesses essential ATPase activity that is required for the conformational changes and oligomerization of NLRP3, a critical step in inflammasome activation. By binding to this domain, this compound is believed to lock the NLRP3 protein in an inactive conformation, thereby inhibiting its ATPase function and preventing the downstream recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This ultimately blocks the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

Quantitative Data

The following table summarizes the key quantitative data for this compound (also referred to as compound 15 in some literature).[1][2][3][4]

| Parameter | Value | Cell/System | Conditions |

| IC50 (IL-1β release) | 7 nM | THP-1 cells | LPS/ATP stimulation |

| In Vivo Efficacy | Significantly inhibits IL-1β secretion | Mice | LPS + ATP challenge model |

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.

Caption: NLRP3 Inflammasome Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

Objective: To determine the in vitro potency of this compound in inhibiting NLRP3-dependent IL-1β release in a human monocytic cell line.

Methodology:

-

Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. After incubation, replace the PMA-containing medium with fresh culture medium and rest the cells for 24 hours.

-

Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30 minutes.

-

Activation (Signal 2): Induce NLRP3 inflammasome activation by adding 5 mM ATP to the cell culture for 45-60 minutes.

-

Sample Collection: Collect the cell culture supernatants.

-

Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo NLRP3 Inflammasome Inhibition in a Mouse Model

Objective: To assess the in vivo efficacy of this compound in an acute model of NLRP3 inflammasome activation.

Methodology:

-

Animals: Use female C57BL/6 mice (8-10 weeks old).

-

Inhibitor Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg). Administer vehicle control to a separate group of mice.

-

Priming (Signal 1): One hour after inhibitor administration, inject the mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.

-

Activation (Signal 2): At a specified time post-LPS injection (e.g., 4 hours), challenge the mice with an i.p. injection of ATP (e.g., 15 mg/kg) to activate the NLRP3 inflammasome.

-

Sample Collection: One hour after the ATP challenge, collect blood samples via cardiac puncture into tubes containing an anticoagulant. Separate the plasma by centrifugation. Peritoneal lavage can also be collected to measure local cytokine levels.

-

Quantification of IL-1β: Measure the levels of IL-1β in the plasma or peritoneal lavage fluid using a mouse IL-1β ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Compare the IL-1β levels between the vehicle-treated and this compound-treated groups. Statistical significance can be determined using an appropriate statistical test, such as a t-test or ANOVA.

Conclusion

This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the direct inhibition of the NLRP3 protein's ATPase activity, prevents inflammasome assembly and the subsequent release of key pro-inflammatory cytokines. The compelling in vitro and in vivo data make this compound a valuable pharmacological tool for studying NLRP3-driven pathologies and a promising lead compound for the development of novel therapeutics for a range of inflammatory diseases. Further research to elucidate its precise binding interactions and to fully characterize its pharmacokinetic and pharmacodynamic profiles will be crucial for its clinical translation.

References

Nlrp3-IN-17 (CAS: 2254432-75-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in their exploration of NLRP3-mediated inflammatory processes.

Core Compound Data

This compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

| Property | Value |

| CAS Number | 2254432-75-0 |

| Molecular Formula | C₂₁H₂₂N₄O₂S |

| Molecular Weight | 394.49 g/mol |

| Purity | >98% |

| Storage Temperature | 2-8°C |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Efficacy and Pharmacokinetics

This compound has demonstrated potent inhibition of the NLRP3 inflammasome in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Efficacy

| Parameter | Cell Type | Value (nM) |

| IC₅₀ | NLRP3 Inflammasome Inhibition | 7 |

Table 2: In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value |

| Dose | 3 mg/kg (oral administration) |

| AUC | 4.2 µg·h/mL |

| t½ (half-life) | 2.91 hours |

| F% (Oral Bioavailability) | 56% |

Table 3: In Vivo Efficacy (Mouse Model)

| Model | Dose | Effect |

| LPS + ATP Challenge (Acute) | 10 mg/kg (oral, single dosage) | 44% decrease in IL-1β levels |

Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its activation is a two-step process: priming and activation.

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound is a direct inhibitor of the NLRP3 inflammasome, preventing its assembly and subsequent activation of caspase-1.

Experimental Protocols

The following protocols provide detailed methodologies for in vitro and in vivo assessment of this compound activity.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the use of murine bone marrow-derived macrophages (BMDMs) to assess the in vitro efficacy of this compound.

Materials:

-

C57BL/6 mice

-

DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)

-

LPS (from E. coli O111:B4)

-

ATP

-

This compound

-

ELISA kit for murine IL-1β

-

96-well cell culture plates

Procedure:

-

Isolation and Culture of BMDMs:

-

Euthanize C57BL/6 mice and isolate femur and tibia.

-

Flush bone marrow with sterile PBS into a petri dish.

-

Centrifuge the cell suspension and resuspend in DMEM.

-

Culture cells in DMEM containing 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

-

Cell Seeding:

-

Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Priming:

-

Prime the cells with 1 µg/mL LPS for 4 hours.

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

-

Activation:

-

Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the IC₅₀ value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.

-

In Vivo LPS + ATP-Induced Peritonitis Model

This protocol outlines an acute in vivo model to assess the efficacy of this compound in a mouse model of peritonitis.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

LPS (from E. coli O111:B4)

-

ATP

-

Sterile PBS

-

ELISA kit for murine IL-1β

Procedure:

-

Animal Acclimation:

-

Acclimate mice to the facility for at least one week before the experiment.

-

-

Inhibitor Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via oral gavage.

-

-

Priming:

-

One hour after inhibitor administration, intraperitoneally inject the mice with LPS (20 mg/kg).

-

-

Activation:

-

Two hours after LPS injection, intraperitoneally inject the mice with ATP (30 mg/kg).

-

-

Sample Collection:

-

Thirty minutes after ATP injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

-

Collect blood via cardiac puncture for serum analysis.

-

-

Sample Processing:

-

Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant.

-

Allow the blood to clot and centrifuge to obtain serum.

-

-

Analysis:

-

Measure the concentration of IL-1β in the peritoneal lavage fluid and serum using an ELISA kit.

-

-

Data Analysis:

-

Compare the IL-1β levels between the this compound-treated group and the vehicle control group to determine the percentage of inhibition.

-

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for a wide range of in vitro and in vivo studies. This technical guide provides a comprehensive resource to facilitate the use of this compound in research settings.

Nlrp3-IN-17: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction to NLRP3 and this compound

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[1][2] this compound has emerged as a potent, selective, and orally active inhibitor of the NLRP3 inflammasome, showing significant promise in preclinical studies for the treatment of chronic inflammatory conditions.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of this compound.

| Parameter | Value | Cell Type/Model | Reference |

| IC₅₀ | 7 nM | NLRP3-dependent IL-1β secretion | [4] |

| Selectivity | No significant inhibition | NLRC4 and AIM2 inflammasomes in J774A.1 cells | [4] |

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Species/Model | Reference |

| Dose | 10 mg/kg (p.o., single dosage) | Female C57BL/6 mice | [4] |

| Inhibition of IL-1β | 44% decrease | Acute in vivo LPS+ATP challenged model | [4] |

| AUC | 4.2 µg·h/mL | Mice (3 mg/kg, p.o.) | [4] |

| t₁/₂ | 2.91 h | Mice (3 mg/kg, p.o.) | [4] |

| F% (Oral Bioavailability) | 56% | Mice (3 mg/kg, p.o.) | [4] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: In Vitro experimental workflow for this compound.

Caption: In Vivo experimental workflow for this compound.

Experimental Protocols

In Vitro Assay for NLRP3 Inhibition

Objective: To determine the in vitro potency of this compound in inhibiting NLRP3-dependent IL-1β secretion from macrophages.

Materials:

-

Mouse peritoneal macrophages or J774A.1 murine macrophage cell line.

-

DMEM or RPMI-1640 culture medium.

-

LPS (Lipopolysaccharide).

-

ATP (Adenosine triphosphate).

-

This compound.

-

ELISA kit for mouse IL-1β.

Procedure:

-

Cell Culture: Culture mouse peritoneal macrophages or J774A.1 cells in complete culture medium. For peritoneal macrophages, harvest cells from C57BL/6J mice.[5][6]

-

Priming: Prime the macrophages with LPS (1 µg/mL) for 4.5 hours.[4] This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Add varying concentrations of this compound to the primed cells.

-

NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4][6]

-

Sample Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

In Vitro Selectivity Assay

Objective: To assess the selectivity of this compound for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.

Materials:

-

J774A.1 murine macrophage cell line.

-

LPS.

-

Flagellin.

-

Poly(dA:dT).

-

This compound (10 µM).

-

ELISA kit for mouse IL-1β.

Procedure:

-

Cell Culture and Priming: Culture J774A.1 cells and prime with LPS (1 µg/mL) for 1 hour.[4]

-

Inhibitor Treatment: Treat the cells with this compound (10 µM).

-

Inflammasome Activation:

-

Sample Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Measure the levels of IL-1β in the supernatants by ELISA. A lack of significant inhibition in the flagellin and Poly(dA:dT) treated groups indicates selectivity for NLRP3.

In Vivo LPS/ATP-Induced Peritonitis Model

Objective: To evaluate the in vivo efficacy of this compound in an acute model of NLRP3-dependent inflammation.

Materials:

-

Female C57BL/6 mice.[4]

-

This compound.

-

LPS.

-

ATP.

-

Saline or appropriate vehicle control.

-

ELISA kit for mouse IL-1β.

Procedure:

-

Animal Acclimation: Acclimate female C57BL/6 mice to the experimental conditions.

-

Inhibitor Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.).[4]

-

Priming: After a specified pretreatment time (typically 1-2 hours), inject LPS intraperitoneally (i.p.) to prime the NLRP3 inflammasome.[2]

-

Activation: Following the LPS challenge, administer ATP via i.p. injection to activate the inflammasome.[2]

-

Sample Collection: At a designated time point post-ATP injection (e.g., 2.5 hours after LPS injection), collect blood for serum preparation or perform a peritoneal lavage to collect peritoneal fluid.[4]

-

Cytokine Analysis: Measure the concentration of IL-1β in the serum and/or peritoneal lavage fluid using an ELISA kit. A significant reduction in IL-1β levels in the this compound treated group compared to the vehicle control indicates in vivo efficacy.

References

Introduction to the NLRP3 Inflammasome

An In-Depth Technical Guide to the Determination of NLRP3 Inhibitor IC50 Values

A Note on the Analyzed Compound: Initial searches for "NLRP3-IN-17" did not yield specific public data. Therefore, this guide utilizes the potent and well-characterized NLRP3 inhibitor, MCC950 (also known as CP-456,773) , as a representative compound to illustrate the principles and methodologies of IC50 value determination for NLRP3 inflammasome inhibitors. The experimental protocols and data presented are based on published findings for MCC950 and serve as a comprehensive template for researchers in the field.

The NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[3][4][5] Activation of the NLRP3 inflammasome leads to the auto-catalytic activation of caspase-1.[6][7] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[7][8] It also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

Due to its central role in inflammation, aberrant NLRP3 activation is implicated in a variety of diseases, including autoinflammatory disorders, type 2 diabetes, Alzheimer's disease, and cardiovascular disease.[3][9] This has made the NLRP3 inflammasome a prime target for therapeutic intervention.

NLRP3 Inflammasome Activation Pathways

The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, generally categorized into canonical, non-canonical, and alternative pathways.

Canonical Activation

This is the most well-understood pathway and involves two distinct signals:

-

Priming (Signal 1): This initial signal is typically provided by microbial components like lipopolysaccharide (LPS) engaging Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1][3]

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances, triggers the assembly of the inflammasome complex.[8] A common downstream event for these stimuli is the induction of potassium (K+) efflux from the cell, which is a critical trigger for NLRP3 activation.[1][6] The activated NLRP3 protein then oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its activation.[7][10]

Non-Canonical Activation

This pathway is triggered by intracellular LPS from Gram-negative bacteria, which is detected by caspase-4 and caspase-5 in humans, and caspase-11 in mice.[8][11] These caspases cleave GSDMD to induce pyroptosis and the resulting K+ efflux then activates the NLRP3 inflammasome for IL-1β maturation.[1][11]

Alternative Activation

In some instances, stimulation with high doses of LPS alone can directly activate the NLRP3 inflammasome in human monocytes via a pathway that is independent of K+ efflux but involves the TLR4-TRIF-RIPK1-FADD-CASP8 signaling axis.[11]

Signaling Pathway Diagrams

Overview of NLRP3 Inflammasome Activation Pathways

Caption: Canonical, non-canonical, and alternative pathways of NLRP3 inflammasome activation.

Quantitative Data: IC50 Values for MCC950

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For NLRP3 inhibitors, this is typically the concentration of the compound required to inhibit the release of IL-1β or other downstream markers by 50%. The IC50 value for a given inhibitor can vary depending on the cell type, the specific stimulus used to activate the inflammasome, and the assay conditions.

| Inhibitor | Cell Type | Activator(s) | Measured Endpoint | IC50 Value (nM) | Reference |

| MCC950 | Mouse BMDMs | LPS + ATP | IL-1β Release | 7.5 | [12] |

| MCC950 | Mouse Neonatal Microglia | LPS + ATP | IL-1β Release | 60 | [9] |

| MCC950 | THP-1 Cells | LPS + Nigericin | IL-1β Release | <100 | [12] |

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocols for IC50 Determination

The following protocols provide a detailed methodology for determining the IC50 value of an NLRP3 inhibitor like MCC950 in vitro.

Protocol 1: IC50 Determination in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol is a standard method for assessing NLRP3 inhibition in primary mouse immune cells.

1. Cell Culture and Seeding:

- Isolate bone marrow from the femurs and tibias of mice.

- Differentiate bone marrow cells into macrophages (BMDMs) by culturing for 6-7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

- Plate the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

2. Priming Step (Signal 1):

- Prime the BMDMs with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours in serum-free Opti-MEM. This upregulates the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

- Prepare a serial dilution of the test inhibitor (e.g., MCC950) in Opti-MEM.

- Remove the LPS-containing medium from the cells.

- Add the inhibitor dilutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

4. Activation Step (Signal 2):

- Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to the wells.

- Incubate for 1 hour at 37°C.

5. Sample Collection and Analysis:

- Centrifuge the plate to pellet any detached cells.

- Carefully collect the supernatant from each well.

- Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

- Normalize the IL-1β concentrations to the vehicle-treated control.

- Plot the normalized IL-1β release against the logarithm of the inhibitor concentration.

- Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 value of an NLRP3 inhibitor in vitro.

Protocol 2: IC50 Determination using THP-1 Cells

THP-1 cells are a human monocytic cell line that can be differentiated into macrophage-like cells and are a common model for studying the NLRP3 inflammasome.[2]

1. Cell Differentiation:

- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

- Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.

- After PMA treatment, wash the cells and allow them to rest in fresh, PMA-free medium for at least 24 hours.

- Seed the differentiated THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

2. Priming Step (Signal 1):

- Prime the cells with LPS (1 µg/mL) overnight (approximately 16 hours) for robust pro-IL-1β expression.

3. Inhibitor Treatment:

- Remove the priming medium.

- Add serial dilutions of the NLRP3 inhibitor in fresh medium and incubate for 30 minutes.

4. Activation Step (Signal 2):

- Stimulate the cells with an NLRP3 activator, such as Nigericin (10 µM), for 1 hour.

5. Sample Collection and Analysis:

- Collect the cell culture supernatants.

- Measure the amount of secreted IL-1β using an ELISA kit.

6. Data Analysis:

- Normalize the data to the vehicle control and calculate the IC50 value as described in Protocol 1.

Conclusion

The determination of an IC50 value is a fundamental step in the characterization of novel NLRP3 inflammasome inhibitors. The protocols and data presented in this guide, using the well-established inhibitor MCC950 as an example, provide a robust framework for researchers. Consistency in cell type, priming and activation signals, and incubation times is crucial for generating reproducible and comparable data. This detailed approach ensures the accurate assessment of inhibitor potency, which is essential for the development of new therapeutics targeting NLRP3-driven inflammatory diseases.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-17: A Technical Guide on Oral Bioavailability and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oral bioavailability and in vivo activity of Nlrp3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome. The information is curated for researchers and professionals in the field of drug development and inflammation research.

Core Data Summary

Quantitative data for this compound's in vitro potency, oral bioavailability, and in vivo efficacy are summarized below for clear and concise reference.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line |

| IC₅₀ (IL-1β secretion) | 7 nM | Not Specified |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing | Animal Model |

| Oral Bioavailability (F%) | 56% | 3 mg/kg (oral) | Not Specified |

| AUC | 4.2 µg·h/mL | 3 mg/kg (oral) | Not Specified |

| Half-life (t½) | 2.91 hours | 3 mg/kg (oral) | Not Specified |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing | Readout | Result |

| LPS + ATP Challenge (mice) | 10 mg/kg (oral, single dose) | IL-1β Secretion | 44% inhibition |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.

Caption: The NLRP3 inflammasome is activated in a two-step process, leading to cytokine release and pyroptosis.

Caption: A typical workflow for assessing the pharmacokinetics and in vivo efficacy of an NLRP3 inhibitor.

Detailed Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the evaluation of NLRP3 inhibitors like this compound.

Protocol 1: Determination of Oral Bioavailability in Mice

Objective: To determine the pharmacokinetic parameters, including oral bioavailability, of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Oral gavage needles

-

Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment with ad libitum access to food and water.

-

Dosing:

-

Oral Group: Fast mice overnight (approximately 12-16 hours) before dosing. Administer this compound at a dose of 3 mg/kg via oral gavage.

-

Intravenous (IV) Group: Administer this compound at a lower dose (e.g., 1 mg/kg) via tail vein injection to a separate cohort of mice to determine the AUC for 100% bioavailability.

-

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated microcentrifuge tubes. Centrifuge at 4°C to separate the plasma.

-

Sample Analysis:

-

Extract this compound from plasma samples using a protein precipitation method (e.g., with acetonitrile).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the mean plasma concentration at each time point for both oral and IV groups.

-

Determine the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC₀₋t) and extrapolated to infinity (AUC₀₋inf) for both routes of administration.

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

-

Protocol 2: In Vivo LPS + ATP-Induced Peritonitis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute NLRP3 inflammasome activation.

Materials:

-

This compound

-

Vehicle

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

C57BL/6 mice (female, 8-10 weeks old)

-

Sterile phosphate-buffered saline (PBS)

-

ELISA kit for mouse IL-1β

Procedure:

-

Animal Acclimatization: Acclimate mice as described in Protocol 1.

-

Dosing: Administer this compound (10 mg/kg) or vehicle to mice via oral gavage.

-

Priming: One hour after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.

-

Activation: After a set priming period (e.g., 3-4 hours), inject mice i.p. with ATP (e.g., 30 mg/kg) to activate the NLRP3 inflammasome.

-

Sample Collection: Euthanize mice 30-60 minutes after the ATP challenge.

-

Collect peritoneal lavage fluid by injecting 5 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

-

Collect blood via cardiac puncture for serum preparation.

-

-

Sample Processing:

-

Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant.

-

Allow blood to clot and centrifuge to collect serum.

-

-

IL-1β Measurement: Quantify the concentration of IL-1β in the peritoneal lavage fluid and/or serum using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of IL-1β in the this compound-treated group to the vehicle-treated group. Calculate the percentage of inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

In-Depth Technical Guide to NLRP3-IN-17 for Chronic Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of chronic inflammation in a multitude of diseases. Its aberrant activation is implicated in conditions ranging from autoimmune disorders to neurodegenerative and metabolic diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a major focus of therapeutic research. This technical guide provides a comprehensive overview of NLRP3-IN-17, a potent and selective inhibitor of the NLRP3 inflammasome, intended for researchers and professionals in drug development. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation and over-activation of the NLRP3 inflammasome are associated with a wide array of chronic inflammatory and autoimmune diseases.[4]

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components, such as lipopolysaccharide (LPS), or endogenous cytokines. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5]

-

Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome.[4][5] This assembly involves the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[2][3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3]

Given its central role in inflammation, the NLRP3 inflammasome is a highly attractive target for therapeutic intervention in numerous chronic diseases.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 15 in some literature) is a potent, selective, and orally active small molecule inhibitor of the NLRP3 inflammasome.[1][6] It has demonstrated significant efficacy in preclinical models of chronic inflammatory diseases.

Mechanism of Action

This compound directly targets the NLRP3 protein, disrupting the assembly of the inflammasome complex.[7][8] This inhibitory action prevents the subsequent activation of caspase-1 and the release of mature IL-1β.[7] Molecular docking studies suggest that this compound interacts with the NACHT domain of NLRP3.[7][8] Importantly, it has been shown to be selective for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes like NLRC4 or AIM2.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related compound, referred to as compound 17 (YQ128) in some studies, which also demonstrates potent NLRP3 inhibition.

| Compound | Assay | Cell Line/System | IC50 Value | Reference |

| This compound (Compound 15) | IL-1β Secretion | Human THP-1 cells | 23 nM | [7] |

| This compound | IL-1β Secretion | Not Specified | 7 nM | [6] |

| Compound 17 (YQ128) | IL-1β Release | Murine J774A.1 cells | 0.30 ± 0.01 µM | [9] |

| Compound 17 (YQ128) | IL-1β Release | Primary Mouse Peritoneal Macrophages | 1.59 ± 0.60 µM | [9] |

| Compound | Animal Model | Dose | Effect | Reference |

| This compound | Acute in vivo LPS+ATP challenged C57BL/6 mice | 10 mg/kg (p.o.) | 44% decrease in IL-1β levels | [6] |

| This compound (Compound 15) | Acute Peritonitis Mouse Model | Not specified | Superior efficacy compared to MCC950 | [7] |

| This compound (Compound 15) | Diabetic Kidney Disease Mouse Model | Not specified | Superior efficacy compared to MCC950 | [7] |

| Compound 17 (YQ128) | LPS-challenged C57BL/6 mice | 10 mg/kg (i.p.) | Significantly reduced serum IL-1β, no effect on TNF-α | [9] |

| Compound | Parameter | Species | Value | Reference |

| This compound (Compound 15) | Oral Bioavailability | Mice | 99.6% | [7] |

| Compound 17 (YQ128) | Oral Bioavailability | Rats | 10% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study NLRP3 inflammasome activation.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes how to assess the inhibitory activity of this compound on IL-1β secretion from cultured macrophages.

Materials:

-

Murine macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages (BMDMs).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Lipopolysaccharide (LPS).

-

ATP.

-

This compound.

-

ELISA kit for mouse IL-1β.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) in fresh culture medium for 4.5 hours.[10]

-

Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound for 30 minutes. Include a vehicle control (e.g., DMSO).

-

Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[10]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.

In Vivo Assessment of this compound Efficacy in an Acute Inflammation Model

This protocol outlines a method to evaluate the in vivo efficacy of this compound in a mouse model of LPS-induced systemic inflammation.

Materials:

-

C57BL/6 mice.

-

This compound.

-

Vehicle for oral administration (e.g., as described by MedChemExpress: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[6]

-

Lipopolysaccharide (LPS).

-

Sterile saline.

-

Equipment for blood collection.

-

ELISA kit for mouse IL-1β and TNF-α.

Procedure:

-

Animal Acclimation: Acclimate C57BL/6 mice to the experimental conditions for at least one week.

-

Inhibitor Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.

-

LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with LPS (e.g., 50 mg/kg).[10]

-

Blood Collection: At a designated time point post-LPS injection (e.g., 2.5 hours), collect blood samples from the mice via cardiac puncture or another appropriate method.[10]

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

Cytokine Measurement: Measure the concentrations of IL-1β and TNF-α in the serum samples using ELISA kits. The measurement of TNF-α serves as a control for the selectivity of the inhibitor, as its release is generally NLRP3-independent in this model.

-

Data Analysis: Compare the serum cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a valuable research tool for investigating the role of the NLRP3 inflammasome in chronic inflammatory diseases. Its high potency, selectivity, and oral bioavailability in preclinical models make it a compelling compound for both in vitro and in vivo studies. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their efforts to understand and therapeutically target NLRP3-driven inflammation. As research in this field continues to evolve, potent and selective inhibitors like this compound will be instrumental in dissecting the complex role of the NLRP3 inflammasome in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NLRP3 inhibitors(Nanjing University of Chinese Medicine) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nlrp3-IN-17 in the THP-1 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for sensing a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Nlrp3-IN-17 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in inflammation and for the development of novel therapeutics. The human monocytic cell line, THP-1, is a widely used in vitro model for studying NLRP3 inflammasome activation. These cells can be differentiated into macrophage-like cells, which robustly express the necessary components of the NLRP3 inflammasome.

Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of the NLRP3 inflammasome with a reported IC50 value of 7 nM.[1][2] While the precise binding site on the NLRP3 protein is not fully elucidated in the public domain, inhibitors of this class, such as N-cyano-sulfoximineurea derivatives, are known to be highly selective for NLRP3.[3] They are thought to interfere with the conformational changes required for NLRP3 activation and subsequent oligomerization, thereby preventing the recruitment of the adaptor protein ASC and the activation of pro-caspase-1. This targeted inhibition blocks the downstream cascade leading to the maturation and release of IL-1β and IL-18, as well as pyroptotic cell death.

Quantitative Data

The following table summarizes the inhibitory potency of this compound and a related compound. This data can be used as a reference for designing dose-response experiments in THP-1 cells.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | Not specified | NLRP3 inflammasome inhibition | 7 nM | [1][2] |

| NLRP3-IN-3 | THP-1 | NLRP3 inflammasome inhibition | 1.26 nM | [4] |

| Compound 17 (analog) | J774A.1 | IL-1β release | ~10 µM (shown effective) | [5] |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating this compound in THP-1 cells.

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Caption: A Step-by-Step Experimental Workflow for Assessing this compound Efficacy.

Experimental Protocols

THP-1 Cell Culture and Differentiation

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 96-well tissue culture plates

Protocol:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator.

-

Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

-

To differentiate, seed THP-1 cells into the desired culture plates at a density of 0.5 x 10^6 cells/mL.

-

Add PMA to a final concentration of 25-100 nM.

-

Incubate for 24-48 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.

-

After incubation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS.

-

Add fresh, serum-free RPMI-1640 medium before proceeding to the inflammasome activation assay.

NLRP3 Inflammasome Activation and Inhibition Assay

Materials:

-

Differentiated THP-1 cells

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Adenosine triphosphate (ATP) or Nigericin

-

This compound (dissolved in DMSO)

-

Opti-MEM™ or serum-free RPMI-1640

-

DMSO (vehicle control)

Protocol:

-

Priming (Signal 1): Add LPS to the differentiated THP-1 cells at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

-

Inhibition: Prepare serial dilutions of this compound in Opti-MEM™ or serum-free RPMI-1640. A suggested starting concentration range is 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

-

After the priming step, gently remove the LPS-containing medium and wash the cells once with pre-warmed sterile PBS.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate for 30-60 minutes at 37°C.

-

Activation (Signal 2):

-

For ATP activation: Add ATP to a final concentration of 5 mM. Incubate for 30-60 minutes.

-

For Nigericin activation: Add Nigericin to a final concentration of 10 µM. Incubate for 1-2 hours.

-

-

Sample Collection: After the activation step, carefully collect the cell culture supernatants for analysis of secreted cytokines and LDH. If desired, the adherent cells can be lysed for Western blot analysis.

Measurement of Experimental Readouts

a. IL-1β/IL-18 Quantification (ELISA):

-

Use a commercially available human IL-1β or IL-18 ELISA kit.

-

Follow the manufacturer's instructions to measure the concentration of the respective cytokine in the collected cell culture supernatants.

-

Generate a standard curve and determine the cytokine concentrations in your samples.

-

Calculate the percentage of inhibition of IL-1β/IL-18 secretion by this compound compared to the vehicle control.

b. Pyroptosis Assessment (LDH Assay):

-

Pyroptosis, a form of lytic cell death, results in the release of lactate dehydrogenase (LDH) into the supernatant.

-

Use a commercially available LDH cytotoxicity assay kit.

-

Follow the manufacturer's protocol to measure LDH activity in the collected supernatants.

-

To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

-

Calculate the percentage of cytotoxicity and the protective effect of this compound.

c. Caspase-1 Activation (Western Blot):

-

Lyse the adherent cells using RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for the cleaved (active) form of human caspase-1 (p20 subunit).

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in the well-established THP-1 cell line model. By quantifying key readouts of inflammasome activation, such as IL-1β secretion and pyroptosis, researchers can effectively characterize the inhibitory potential of this compound and advance the understanding of NLRP3-driven inflammation.

References

Application Notes and Protocols for NLRP3-IN-17 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-17 is a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo use of this compound in mouse models, based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo application of this compound in mouse models.

Table 1: In Vivo Dosage and Administration of this compound

| Parameter | Details | Mouse Strain | Efficacy | Source |

| Administration Route | Oral (p.o.) | Female C57BL/6 | 44% decrease in IL-1β levels in an acute LPS+ATP challenge model. | [1] |

| Dosage | 10 mg/kg (single dose) | Female C57BL/6 | 44% decrease in IL-1β levels in an acute LPS+ATP challenge model. | [1] |

| Administration Route | Intraperitoneal (i.p.) | C57BL/6 | Significantly reduced serum IL-1β levels in an LPS-induced inflammation model. | [2] |

| Dosage | 10 mg/kg | C57BL/6 | Significantly reduced serum IL-1β levels in an LPS-induced inflammation model. | [2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Administration | Source |

| AUC | 4.2 µg·h/mL | 3 mg/kg (p.o.) | [1] |

| t½ | 2.91 h | 3 mg/kg (p.o.) | [1] |

| F% | 56% | 3 mg/kg (p.o.) | [1] |

Signaling Pathway

This compound selectively inhibits the NLRP3 inflammasome, preventing the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

A recommended formulation for preparing this compound for oral or intraperitoneal administration is as follows[1]:

-

Prepare a stock solution of this compound in DMSO.

-

For a final working solution, mix the components in the following volumetric ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

To prepare 1 mL of a 2.5 mg/mL working solution, for example, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to reach a final volume of 1 mL.

-

The resulting solution is a suspension suitable for oral gavage or intraperitoneal injection. It is recommended to prepare this working solution fresh on the day of use.

Protocol 1: Acute LPS-Induced Inflammation Model

This protocol is based on a study that used this compound to mitigate lipopolysaccharide (LPS)-induced inflammation in mice[2].

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

C57BL/6 mice

Procedure:

-

Acclimatize C57BL/6 mice for at least one week before the experiment.

-

Prepare this compound at a concentration of 1 mg/mL in the recommended vehicle for a 10 mg/kg dose in a 10 mL/kg injection volume.

-

Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

One hour after the inhibitor administration, inject LPS (25-50 mg/kg) intraperitoneally.

-

2.5 hours after the LPS injection, collect blood samples via cardiac puncture or another appropriate method.

-

Process the blood to separate serum.

-

Analyze serum levels of IL-1β and TNF-α using ELISA kits according to the manufacturer's instructions.

Caption: Experimental workflow for the LPS-induced acute inflammation model.

Protocol 2: General Protocol for Neuroinflammation and Metabolic Disease Models (Adapted)

While specific studies on this compound in neurodegenerative or metabolic disease models are not yet widely published, this generalized protocol can be adapted from studies using other NLRP3 inhibitors in models such as Alzheimer's disease (e.g., APP/PS1 mice) or diet-induced obesity.

Materials:

-

This compound

-

Vehicle

-

Appropriate mouse model (e.g., APP/PS1 transgenic mice for Alzheimer's, or C57BL/6 mice on a high-fat diet for metabolic studies)

Procedure (Chronic Dosing):

-

Acclimatize the mice to the experimental conditions.

-

Prepare this compound in the appropriate vehicle for the chosen administration route (oral gavage is common for chronic studies).

-

Administer this compound or vehicle to the mice daily (or as determined by preliminary pharmacokinetic studies) at a dose range of 3-10 mg/kg. The duration of treatment will depend on the specific disease model and experimental endpoints (e.g., several weeks to months).

-

Monitor the health and body weight of the mice regularly throughout the study.

-

At the end of the treatment period, perform relevant behavioral tests (e.g., Morris water maze for cognitive function in Alzheimer's models).

-

Collect blood and tissues (e.g., brain, liver, adipose tissue) for analysis.

-

Assess relevant biomarkers, such as:

-

IL-1β and other cytokine levels in plasma and tissue homogenates (ELISA or multiplex assay).

-

Histopathological analysis of tissues (e.g., amyloid plaque load and microgliosis in the brain, or lipid accumulation in the liver).

-

Metabolic parameters (e.g., glucose tolerance tests, insulin levels).

-

Caption: General experimental workflow for chronic in vivo studies.

Concluding Remarks

This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in various disease models. The provided protocols offer a starting point for in vivo studies. Researchers should optimize dosages, administration routes, and treatment durations for their specific mouse models and experimental questions. As with any experimental compound, appropriate safety and toxicity assessments should be conducted.

References

Application Notes and Protocols for NLRP3-IN-17 in Neuroinflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, is largely driven by the innate immune system within the central nervous system (CNS).[1][2] A key player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to a robust inflammatory response and a form of programmed cell death known as pyroptosis.[4][5] Given its central role in neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target.[2][3]

NLRP3-IN-17 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive overview of its use in studying neuroinflammatory diseases, including detailed protocols for in vitro and in vivo experimental setups.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. While the precise binding site of this compound on the NLRP3 protein is not yet fully elucidated, it is hypothesized to interfere with the conformational changes required for its activation, a mechanism shared by other well-characterized NLRP3 inhibitors that often target the NACHT domain.[6][7] This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[5]

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the known quantitative efficacy of this compound.

| Parameter | Value | Cell/Model System | Notes |

| IC₅₀ | 7 nM | In vitro NLRP3 inflammasome assay | Potent inhibition of NLRP3-dependent IL-1β secretion. |

| In vivo efficacy | 44% reduction in IL-1β | LPS + ATP challenged female C57BL/6 mice | Single oral dose of 10 mg/kg. |

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay using Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in primary mouse BMDMs.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

L929-conditioned medium (as a source of M-CSF)

-

DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP) or Nigericin

-

This compound

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Protocol:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.[8][9]

-

Culture the cells in DMEM supplemented with 20% L929-conditioned medium for 7 days to differentiate them into macrophages.[8] Change the medium on day 3.

-

On day 7, detach the adherent BMDMs and seed them in 96-well plates at a density of 2 x 10⁵ cells/well.[10] Allow the cells to adhere overnight.

-

-

NLRP3 Inflammasome Priming and Inhibition:

-

The following day, replace the medium with fresh DMEM.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

-

Prime the cells with 1 µg/mL LPS for 3-4 hours.[10]

-

-

NLRP3 Inflammasome Activation:

-

After the priming step, stimulate the cells with an NLRP3 activator:

-

ATP: 5 mM for 30-60 minutes.

-

Nigericin: 5-20 µM for 1-2 hours.[10]

-

-

-

Endpoint Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.

-

In Vivo Evaluation of this compound in a Mouse Model of Neuroinflammation

This section outlines a general framework for assessing the efficacy of this compound in two relevant mouse models of neuroinflammatory diseases: Experimental Autoimmune Encephalomyelitis (EAE) and an Alzheimer's disease model (APP/PS1 transgenic mice).

1. Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used model for multiple sclerosis, characterized by CNS inflammation, demyelination, and ascending paralysis.[11][12]

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Clinical scoring scale for EAE

Protocol:

-

EAE Induction:

-

This compound Administration (Suggested Protocol):

-

Based on protocols for other NLRP3 inhibitors, a prophylactic or therapeutic dosing regimen can be employed.[16]

-

Prophylactic: Start daily administration of this compound (e.g., 10 mg/kg, oral gavage) from the day of immunization (day 0).

-

Therapeutic: Begin daily administration of this compound upon the first appearance of clinical signs of EAE (typically around day 10-12).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice daily for clinical signs of EAE and record their scores based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).[13]

-

At the end of the experiment (e.g., day 21-28), collect brain and spinal cord tissue for:

-

Histology: Assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

Immunohistochemistry: Analyze immune cell infiltration (e.g., CD4+, Iba1+ cells).[17]

-

Cytokine analysis: Measure levels of IL-1β and other inflammatory markers in tissue homogenates.

-

-

2. Alzheimer's Disease (AD) Model (APP/PS1 Transgenic Mice)

APP/PS1 mice overexpress mutant human amyloid precursor protein and presenilin-1, leading to age-dependent accumulation of amyloid-beta (Aβ) plaques, neuroinflammation, and cognitive deficits.[3][18]

Materials:

-

APP/PS1 transgenic mice and wild-type littermates

-

This compound

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Reagents for immunohistochemistry and ELISA

Protocol:

-

Animal Model and Treatment:

-

Use aged APP/PS1 mice (e.g., 6-9 months old) that have developed significant pathology.

-

Administer this compound or vehicle daily for an extended period (e.g., 1-3 months) via oral gavage (e.g., 10 mg/kg). A similar study with the NLRP3 inhibitor OLT1177 used administration in feed pellets.[18]

-

-

Behavioral Assessment:

-

Towards the end of the treatment period, assess cognitive function using standard behavioral tests like the Morris water maze to evaluate spatial learning and memory.[18]

-

-

Endpoint Analysis:

-

After behavioral testing, collect brain tissue for:

-

Immunohistochemistry: Quantify Aβ plaque load (e.g., using 6E10 antibody) and microgliosis/astrogliosis (e.g., Iba1/GFAP staining).[19]

-

ELISA: Measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates.

-

Biochemical analysis: Assess levels of NLRP3 inflammasome components (NLRP3, cleaved caspase-1) and IL-1β in brain lysates.[3]

-

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound in neuroinflammation research.

Caption: A typical experimental workflow for evaluating this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]

- 3. NLRP3 is activated in Alzheimer´s disease and contributes to pathology in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NLRP3 Inflammasome in Stress-Related Neuropsychiatric Disorders: Mechanisms of Neuron–Microglia–Astrocyte Crosstalk, HPA Axis Dysregulation, and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 16. transpharmation.com [transpharmation.com]

- 17. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. NLRC3 Delays the Progression of AD in APP/PS1 Mice via Inhibiting PI3K Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nlrp3-IN-17 in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The NLRP3 inflammasome, a multi-protein complex, activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. These cytokines play a pivotal role in driving inflammatory responses, including the differentiation of pathogenic T helper 1 (Th1) and Th17 cells, which are central to the pathology of many autoimmune disorders. Nlrp3-IN-17 (also known as YQ128 or compound 17) is a potent, selective, and orally bioavailable second-generation inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease models, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This inhibition blocks the autocatalytic activation of pro-caspase-1 and the subsequent processing and release of IL-1β and IL-18. By suppressing these key inflammatory cytokines, this compound can dampen the downstream inflammatory cascade, including the recruitment and activation of immune cells and the differentiation of pathogenic Th1 and Th17 cells.

Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.

Quantitative Data for this compound

The following tables summarize the reported in vitro potency and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay System | Activators | Readout | IC50 | Reference |

| J774A.1 cells | LPS + ATP | IL-1β release | 0.30 ± 0.01 µM | --INVALID-LINK--[1][2] |

| Mouse Peritoneal Macrophages | LPS + ATP | IL-1β release | 1.59 ± 0.60 µM | --INVALID-LINK--[1][2] |

| THP-1 cells | - | IL-1β secretion | 7 nM | [this compound |

Table 2: In Vivo Activity of this compound in an Acute Inflammation Model

| Animal Model | Challenge | Compound & Dose | Effect | Reference |

| C57BL/6 Mice | LPS + ATP | This compound (10 mg/kg, p.o.) | 44% decrease in serum IL-1β levels. No significant effect on TNF-α levels. | [this compound |

Application in Autoimmune Disease Models

While specific studies detailing the use of this compound in autoimmune disease models are emerging, the well-established role of the NLRP3 inflammasome in conditions like Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA) makes it a highly relevant tool compound for these investigations. The following sections provide detailed protocols for inducing these models and suggest how this compound can be incorporated.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. The disease is characterized by T-cell-mediated autoimmune inflammation, demyelination, and axonal damage in the central nervous system (CNS). Studies have shown that NLRP3 knockout mice exhibit a delayed onset and reduced severity of EAE, which is associated with decreased Th1 and Th17 responses.

Below is a diagram illustrating the proposed workflow for evaluating this compound in an EAE mouse model.

Caption: Experimental workflow for evaluating this compound in the EAE mouse model.

Protocol: Evaluation of this compound in MOG-induced EAE in C57BL/6 Mice

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

Procedure:

-

EAE Induction:

-

On day 0, emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.

-

Anesthetize mice and subcutaneously immunize with 100 µL of the emulsion distributed over two sites on the flank.

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally (i.p.).

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound).

-

Beginning on day 7 post-immunization, administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage.

-

-

Monitoring and Endpoint Analysis:

-

Monitor mice daily for clinical signs of EAE and score as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

-

At the peak of the disease or a pre-determined endpoint (e.g., day 21), euthanize mice.

-

Collect spleen and CNS tissue (spinal cord and brain).

-

Histology: Perfuse mice with PBS followed by 4% paraformaldehyde. Process spinal cords for hematoxylin and eosin (H&E) staining to assess inflammation and Luxol fast blue (LFB) staining for demyelination.

-

Cytokine Analysis: Isolate splenocytes and restimulate in vitro with MOG35-55. Measure levels of IFN-γ and IL-17 in the culture supernatants by ELISA. Homogenize CNS tissue to measure IL-1β and IL-18 levels by ELISA.

-

Flow Cytometry: Isolate mononuclear cells from the CNS and spleen. Stain for CD4, IFN-γ (for Th1 cells), and IL-17 (for Th17 cells) and analyze by flow cytometry.

-

Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis. The disease is induced by immunization with type II collagen and is characterized by synovial inflammation, cartilage degradation, and bone erosion. The NLRP3 inflammasome is highly activated in the synovium of CIA mice and human rheumatoid arthritis patients.

Protocol: Evaluation of this compound in a CIA Mouse Model

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle

Procedure:

-

CIA Induction:

-